molecular formula C8H10N2O2 B15220623 4-Hydroxy-2-methylbenzohydrazide

4-Hydroxy-2-methylbenzohydrazide

Cat. No.: B15220623
M. Wt: 166.18 g/mol
InChI Key: PJBYITKVAMVGBU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxy (-OH) group at the 4-position and a methyl (-CH₃) group at the 2-position of the benzene ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The hydroxy group enhances hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions, making this compound a versatile scaffold for drug development.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-hydroxy-2-methylbenzohydrazide

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(11)2-3-7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)

InChI Key

PJBYITKVAMVGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbenzohydrazide typically involves the reaction of 4-Hydroxy-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Hydroxy-2-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Hydroxy-2-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Hydroxy-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-2-methylbenzaldehyde.

    Reduction: Formation of 4-Hydroxy-2-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-2-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxybenzohydrazide

  • Structural Differences : Replaces the 4-hydroxy group with a methoxy (-OCH₃) group.
  • Impact on Properties: Hydrogen Bonding: The methoxy group reduces hydrogen-bond donor capacity compared to the hydroxy group, altering crystal packing and solubility. shows that 4-methoxybenzohydrazide forms three intermolecular hydrogen bonds (N–H⋯O and N–H⋯N), whereas the hydroxy analog may exhibit stronger O–H⋯O interactions . Electronic Effects: Methoxy is electron-donating, increasing electron density on the benzene ring, which may affect reactivity in electrophilic substitution reactions.
  • Synthesis : Both compounds are synthesized via hydrazide formation from corresponding benzoyl chlorides and hydrazine, but 4-methoxy derivatives require protection/deprotection steps for the methoxy group .

2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide

  • Structural Differences : Incorporates a 4-fluorobenzoyl substituent instead of the 2-methyl group.
  • Impact on Properties: Bioactivity: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. suggests fluorine-substituted benzohydrazides exhibit improved anti-inflammatory activity compared to non-halogenated analogs . Crystallinity: The fluorine atom participates in weak C–F⋯H interactions, influencing crystal lattice energy and melting points .

4-(Dimethylamino)benzohydrazide

  • Structural Differences: Features a dimethylamino (-N(CH₃)₂) group at the 4-position.
  • Impact on Properties: Solubility: The dimethylamino group increases basicity and water solubility at acidic pH due to protonation. Hydrogen Bonding: highlights intramolecular N–H⋯O bonds and lattice energy contributions from C–H⋯π interactions, distinct from the hydroxy-methyl analog’s O–H⋯O network . Biological Activity: Dimethylamino derivatives often show enhanced antimicrobial activity due to improved cellular uptake .

N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide

  • Structural Differences: A hydrazone derivative with a 4-dimethylaminobenzylidene moiety.
  • Impact on Properties: Antimicrobial Efficacy: demonstrates that this compound exhibits broad-spectrum activity against Bacillus subtilis and Escherichia coli, outperforming simpler hydrazides due to extended conjugation and planar geometry . Synthesis: Requires condensation of 2-hydroxy-3-methylbenzohydrazide with 4-dimethylaminobenzaldehyde, introducing additional synthetic complexity compared to the parent compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparisons

Compound Substituents (Position) Key Functional Groups Bioactivity Highlights
4-Hydroxy-2-methylbenzohydrazide -OH (4), -CH₃ (2) Hydroxy, Methyl Antimicrobial, Hydrogen bonding
4-Methoxybenzohydrazide -OCH₃ (4) Methoxy Moderate solubility, Crystallinity
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide -F (4), -CO-NH-NH₂ (2) Fluoro, Hydrazide Anti-inflammatory
4-(Dimethylamino)benzohydrazide -N(CH₃)₂ (4) Dimethylamino Enhanced solubility, Antimicrobial

Key Research Findings

  • Hydrogen Bonding vs.
  • Halogen Effects : Fluorine substitution improves metabolic stability, as seen in , but may reduce solubility in polar solvents .
  • Synthetic Flexibility : Derivatives with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are more amenable to further functionalization, enabling tailored drug design .

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